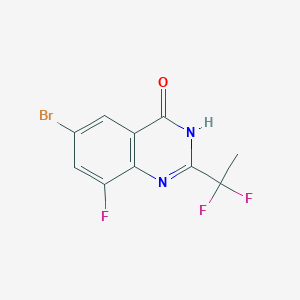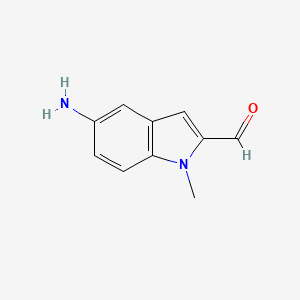
5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-ylboronic acid: is an organic compound that features a boronic acid functional group attached to a pyridine ring, which is further substituted with a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-ylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridine ring, which is then functionalized with a trifluoromethyl group.
Boronic Acid Introduction: The boronic acid group is introduced through a reaction with a suitable boron-containing reagent, such as boronic acid or boronate ester.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process may also include purification steps such as crystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the boronic acid group is converted to other functional groups such as alcohols or ketones.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups, such as methyl or ethyl groups.
Substitution: The compound can participate in substitution reactions, where the trifluoromethyl group or the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions may produce various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a catalyst in various organic reactions, including cross-coupling reactions.
Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology:
Bioconjugation: The boronic acid group can form reversible covalent bonds with diols, making it useful in bioconjugation techniques.
Medicine:
Drug Development: The compound’s unique chemical properties make it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-ylboronic acid exerts its effects involves its ability to form covalent bonds with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, while the trifluoromethyl group can influence the compound’s electronic properties, enhancing its reactivity and stability.
Comparaison Avec Des Composés Similaires
- 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol
- (3-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl)methanamine
Uniqueness: 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-ylboronic acid is unique due to the presence of both a boronic acid group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H11BF3NO2 |
|---|---|
Poids moléculaire |
233.00 g/mol |
Nom IUPAC |
[5-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H11BF3NO2/c1-8(2,9(11,12)13)6-3-7(10(15)16)5-14-4-6/h3-5,15-16H,1-2H3 |
Clé InChI |
DQCDPBICFLSQKY-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CN=C1)C(C)(C)C(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-N-[(6-chloropyridin-3-yl)methyl]propanamide](/img/structure/B14801889.png)
![(2E)-N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B14801897.png)
![methyl 3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoate;hydrochloride](/img/structure/B14801900.png)


![Tert-butyl 3,3-difluoro-5-[[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B14801910.png)

![{1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B14801925.png)
![1-{3-Tert-Butyl-1-[2-(1,1-Dioxidothiomorpholin-4-Yl)-2-Oxoethyl]-1h-Pyrazol-5-Yl}-3-Naphthalen-2-Ylurea](/img/structure/B14801931.png)

![methyl 4-({[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioyl}amino)benzoate](/img/structure/B14801944.png)

![5-[1-(7-Azaspiro[3.5]nonan-2-yl)pyrazol-4-yl]-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine](/img/structure/B14801953.png)
